molecular formula C17H17FN2O B11346233 2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

Cat. No.: B11346233
M. Wt: 284.33 g/mol
InChI Key: VDAXDFYKUSESPB-UHFFFAOYSA-N
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Description

2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole typically involves the reaction of 3,5-dimethylphenol with an appropriate ethylating agent to form 1-(3,5-dimethylphenoxy)ethyl intermediate. This intermediate is then reacted with 5-fluoro-1H-benzimidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This compound may interfere with cellular processes like DNA replication or protein synthesis, thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole stands out due to its unique combination of a benzimidazole core with a 3,5-dimethylphenoxyethyl group and a fluorine atom. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

2-[1-(3,5-dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C17H17FN2O/c1-10-6-11(2)8-14(7-10)21-12(3)17-19-15-5-4-13(18)9-16(15)20-17/h4-9,12H,1-3H3,(H,19,20)

InChI Key

VDAXDFYKUSESPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)F)C

Origin of Product

United States

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